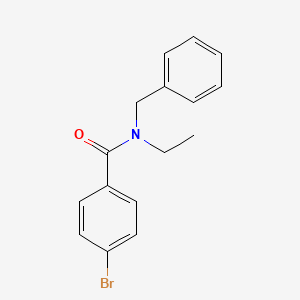

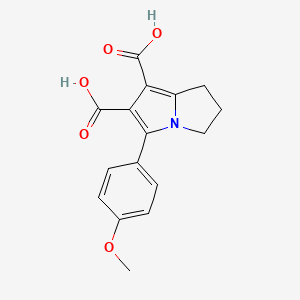

![molecular formula C25H21N5O3 B2931199 2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide CAS No. 1217117-36-6](/img/structure/B2931199.png)

2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been studied for their potential as c-Met kinase inhibitors, which are important in the treatment of cancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . This process is usually carried out under mild, efficient, and operationally simple conditions .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a [1,2,4]triazolo[4,3-a]quinoxaline core, which can be functionalized with various moieties to enhance their biological activity .Chemical Reactions Analysis

The chemical reactions involving these compounds mainly focus on their interactions with biological targets. For instance, they have been found to intercalate DNA, which can disrupt the normal functioning of cancer cells .Applications De Recherche Scientifique

I have conducted a search for the specific compound , but it appears that detailed information on its unique applications is not readily available in public databases or scientific literature. However, compounds within the same family, such as [1,2,4]triazoloquinoxaline derivatives, have been studied for various potential applications, primarily in medicinal chemistry.

Anticancer Activity

Compounds similar to the one have been designed and synthesized with anticancer properties in mind. They have been evaluated against various cancer cell lines for their cytotoxic activity and some have shown promising results comparable to established anticancer drugs .

PARP1 Inhibition

Some triazoloquinoxaline derivatives have been identified as inhibitors of PARP1 (Poly (ADP-ribose) polymerase 1), which is a target for cancer therapy. These inhibitors can be used as pharmacological tools to investigate resistance mechanisms to PARP1 inhibitors and may represent potential therapeutic agents for treating certain cancers .

DNA Intercalation

Molecular docking studies suggest that certain triazoloquinoxaline derivatives can intercalate with DNA, which is a mechanism often exploited by anticancer agents to inhibit DNA replication in cancer cells .

Synthetic Methodology

The synthesis of triazoloquinoxaline derivatives often involves innovative methodologies that can contribute to the field of synthetic organic chemistry by providing new routes or improving existing synthetic processes .

Mécanisme D'action

Target of Action

The compound, also known as 2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide, is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is synthesized as a potential antiviral and antimicrobial agent Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

It is known that triazole compounds can interact with various enzymes and receptors in the biological system, leading to a range of biological activities . The presence of the piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Biochemical Pathways

It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .

Result of Action

The compound has shown promising antiviral activity and exhibits antibacterial and/or antifungal activities . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .

Orientations Futures

The future research directions in this field could involve the design and synthesis of new [1,2,4]triazolo[4,3-a]quinoxaline derivatives with enhanced activity and selectivity towards their biological targets . Additionally, further studies could be conducted to better understand their mechanism of action and to optimize their safety and efficacy profiles .

Propriétés

IUPAC Name |

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3/c1-16-10-12-19(13-11-16)33-24-23-28-29(15-22(31)26-18-7-5-6-17(2)14-18)25(32)30(23)21-9-4-3-8-20(21)27-24/h3-14H,15H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQFYYJZOSVMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

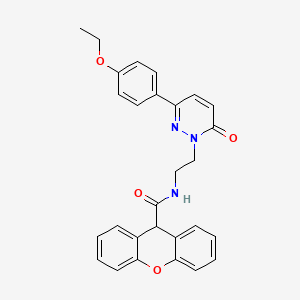

![N-(4-methoxyphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2931116.png)

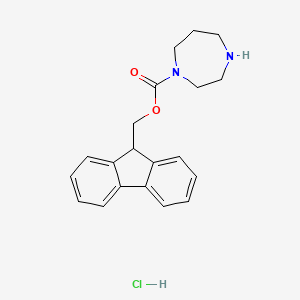

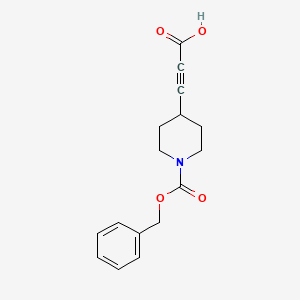

![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2931121.png)

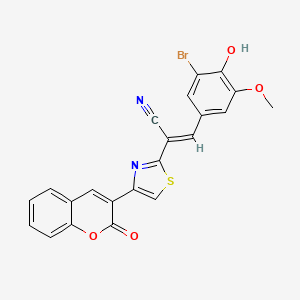

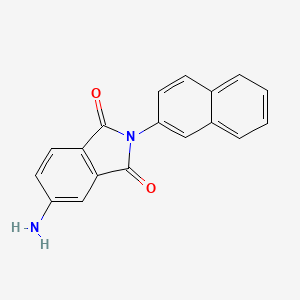

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2931124.png)

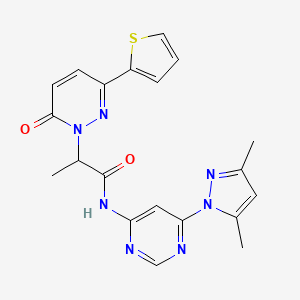

![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2931131.png)

![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)

![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)